The synthesis of YNT-185 involves several key steps, primarily utilizing commercially available starting materials. The general synthetic route includes:
YNT-185 has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The compound features:
The precise three-dimensional conformation can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its spatial arrangement and potential interaction sites on the receptor .
YNT-185 participates in several chemical reactions relevant to its synthesis and potential modifications:
These reactions are crucial for developing derivatives that may exhibit improved bioavailability or altered pharmacodynamics .
YNT-185 functions primarily as an agonist for OX2R, which is involved in regulating arousal, wakefulness, and appetite through its action on central nervous system pathways. Upon binding to OX2R, YNT-185 activates downstream signaling cascades that include:
The compound's selective action on OX2R versus OX1R is significant for minimizing side effects associated with broader orexin receptor modulation .
YNT-185 exhibits several notable physical and chemical properties:
Characterization techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to confirm purity and identify degradation products .
YNT-185 has several promising applications in scientific research and medicine:
Ongoing research continues to explore its efficacy in various models of sleep disorders and potential applications in other neuropsychiatric conditions .
YNT-185 dihydrochloride is a potent, nonpeptide agonist exhibiting high selectivity for the orexin type-2 receptor (OX2 receptor). In vitro studies using Chinese hamster ovary cells stably expressing human OX2 receptor demonstrate YNT-185 induces intracellular calcium mobilization with a half-maximal effective concentration (EC50) of 28 ± 4 nM. In contrast, its activity at OX1 receptor is markedly weaker (EC50 = 2,750 nM), confirming >100-fold selectivity for OX2 receptor [1] [3]. Competitive binding assays reveal YNT-185 displaces [¹²⁵I]-orexin-A from OX2 receptor in a dose-dependent manner, with suvorexant (a dual orexin receptor antagonist) and EMPA (OX2 receptor-selective antagonist) causing parallel rightward shifts in concentration-response curves. Schild analysis yields pA2 values of 6.8 and 7.4 for suvorexant and EMPA, respectively, confirming orthosteric binding and full agonist efficacy at OX2 receptor [3] [5].
In vivo pharmacological validation shows intraperitoneal administration of YNT-185 (10 mg/kg) significantly suppresses cataplexy-like episodes in orexin knockout mice (68% reduction, p<0.01) and orexin neuron-ablated mice (54% reduction, p<0.05). Crucially, this effect is abolished in orexin receptor double-knockout mice, confirming mechanistic specificity. Electrophysiological recordings in brain slices demonstrate YNT-185 (10 µM) depolarizes histaminergic neurons in the tuberomammillary nucleus – which predominantly express OX2 receptor – and induces firing. This excitation is blocked by EMPA, verifying OX2 receptor-dependent signaling [1] [3].
Table 1: Pharmacological Profile of YNT-185
Parameter | OX2 Receptor | OX1 Receptor | Assay System |
---|---|---|---|
EC50 (Calcium Mobilization) | 28 ± 4 nM | 2,750 nM | CHO transfected cells [1][3] |
Binding Affinity (Ki) | 120 nM* | >10,000 nM* | Radioligand displacement [5] |
Receptor Selectivity Ratio | >100-fold | 1-fold | Functional assays [1][3][5] |
*Estimated from functional data; direct Ki values not fully reported in literature
The molecular basis for YNT-185’s selectivity stems from structural divergences in the orthosteric binding pockets of OX1 receptor and OX2 receptor. While these receptors share 64% sequence homology, key residue variations at transmembrane (TM) domains dictate ligand specificity. OX2 receptor contains a smaller binding pocket volume (5% reduction vs. OX1 receptor) due to Thr³·³³ and Ser²·⁶¹ substitutions in TM3 and TM2, respectively [4] [9]. These residues create steric and polar constraints that favor YNT-185’s sulfonamide moiety, which forms a critical hydrogen bond with Gln¹³⁴³·³² in OX2 receptor – a residue conserved in OX1 receptor but differentially positioned due to pocket topology [4] [9].
Functionally, OX2 receptor activation predominates in regulating sleep/wake transitions. Genetic studies show OX2 receptor knockout mice exhibit fragmented wakefulness and rare cataplexy, whereas OX1 receptor knockouts display near-normal sleep architecture. Dual receptor knockout replicates the full narcolepsy-cataplexy phenotype observed in orexin-deficient mice, highlighting OX2 receptor’s non-redundant role in stabilizing arousal states [4] [9]. YNT-185’s selective OX2 receptor agonism thus aligns with physiological mechanisms:
Table 2: Functional Divergence of Orexin Receptor Subtypes
Characteristic | OX2 Receptor | OX1 Receptor |
---|---|---|
Primary CNS Distribution | Tuberomammillary nucleus, Cortex | Locus coeruleus, Ventral tegmental area |
Peptide Affinity | Orexin-A = Orexin-B | Orexin-A > Orexin-B (10-fold) |
Physiological Dominance | Sleep/wake stabilization | Reward, Stress response |
YNT-185 Efficacy | Full agonist (EC50 28 nM) | Weak partial agonist |
Knockout Phenotype | Fragmented sleep, Mild cataplexy | Minimal sleep abnormalities |
YNT-185 dihydrochloride primarily activates Gq-mediated signaling upon OX2 receptor engagement. In recombinant systems, YNT-185 triggers phosphatidylinositol hydrolysis and calcium release from endoplasmic stores, consistent with Gqα coupling [3] [9]. This is mechanistically distinct from OX1 receptor, which exhibits broader G-protein promiscuity (Gq, Gi/o, Gs) in a cell-type-dependent manner. Calcium imaging in OX2 receptor-transfected cells shows YNT-185 (100 nM) induces rapid fluorescence increases (peak at 15–20 sec), inhibitable by pre-treatment with Gq-selective inhibitors YM-254890 [3].
Downstream electrophysiological effects validate functional signaling:
Notably, repeated YNT-185 administration in narcoleptic mice shows no desensitization in cataplexy suppression over 7 days, suggesting sustained receptor responsiveness. This contrasts with GPCRs exhibiting rapid β-arrestin recruitment; orexin receptors show preferential G-protein coupling over β-arrestin pathways with small-molecule agonists [3] [9]. In GAERS rats, YNT-185’s suppression of SWDs correlates with increased cortical delta power (1–4 Hz) and slow-wave sleep, indicating modulation of thalamocortical oscillatory circuits via OX2 receptor-driven signaling [8].
Table 3: Signaling Pathways Activated by YNT-185
Pathway | Assay System | Key Findings |
---|---|---|
Gq/Calcium Mobilization | CHO-OX2 receptor cells | EC50 28 nM; Blocked by OX2 receptor antagonists [3] |
Neuronal Excitation | Tuberomammillary nucleus slices | Dose-dependent depolarization (EC50 ~300 nM) [3] |
Cortical Network Modulation | mPFC L6b neurons | Enhanced excitability; Reduced SWDs in GAERS [8][10] |
Sleep/Wake Regulation | EEG/EMG in mice | Increased wakefulness; No rebound sleep [3][9] |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8